molecular formula C12H11FN2O2 B13596378 3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B13596378
M. Wt: 234.23 g/mol
InChI Key: WXGUOHIZYOGGJE-UHFFFAOYSA-N
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Description

3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to a pyrazole ring with a carboxylic acid functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 4-fluoro-3-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using an appropriate acid catalyst to yield the pyrazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of impurities.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the pyrazole ring allows the compound to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-fluoro-3-methylphenylboronic acid
  • 3-fluoro-4-methylphenylboronic acid
  • 4-fluoro-3-methoxyphenylboronic acid

Uniqueness

Compared to similar compounds, 3-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both the pyrazole ring and the carboxylic acid functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

5-(4-fluoro-3-methylphenyl)-2-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O2/c1-7-5-8(3-4-9(7)13)10-6-11(12(16)17)15(2)14-10/h3-6H,1-2H3,(H,16,17)

InChI Key

WXGUOHIZYOGGJE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=NN(C(=C2)C(=O)O)C)F

Origin of Product

United States

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